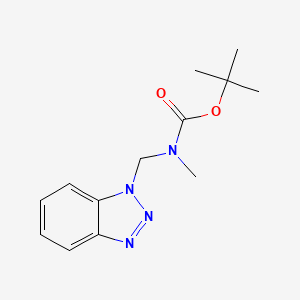![molecular formula C19H29N3O3S B2443059 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea CAS No. 2380143-37-1](/img/structure/B2443059.png)
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and receptors involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in Alzheimer's disease. In agriculture, it acts by inhibiting the biosynthesis of essential amino acids in plants, leading to their death. In environmental science, it forms complexes with heavy metals, making them less toxic and more soluble in water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its mode of action. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In agriculture, it causes the death of plants by inhibiting the biosynthesis of essential amino acids. In environmental science, it reduces the toxicity of heavy metals by forming complexes with them.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and purified, and its mode of action can be easily studied using various biochemical and physiological assays. However, its limitations include its potential toxicity to humans and the environment, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea. In medicinal chemistry, it can be further studied for its potential as a therapeutic agent for other diseases such as Parkinson's disease, Huntington's disease, and multiple sclerosis. In agriculture, it can be further developed as a safer and more effective herbicide and fungicide. In environmental science, it can be further studied for its potential to remove other pollutants from contaminated soil and water. Overall, this compound has shown great promise in various fields, and further research is needed to fully explore its potential.
In conclusion, this compound is a versatile chemical compound that has potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields.
Synthesemethoden
The synthesis method of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea involves the reaction between 4-(chloromethylthio) morpholine and 3-(2-phenoxyethyl)isocyanate in the presence of a base. The resulting product is purified through crystallization or chromatography. The yield of the product depends on the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, it has been used as a herbicide and fungicide to control the growth of weeds and fungi. In environmental science, it has been studied for its potential to remove heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-18(20-8-11-25-17-4-2-1-3-5-17)21-16-19(6-14-26-15-7-19)22-9-12-24-13-10-22/h1-5H,6-16H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVYKDQSAYYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NCCOC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2442977.png)

![N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2442980.png)
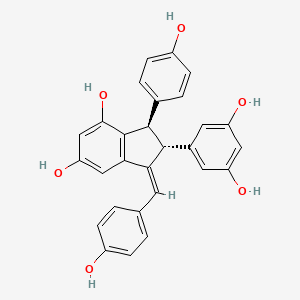
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)
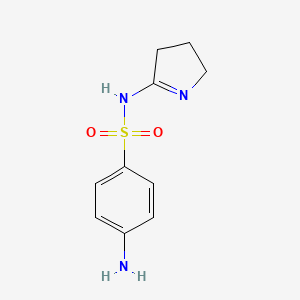
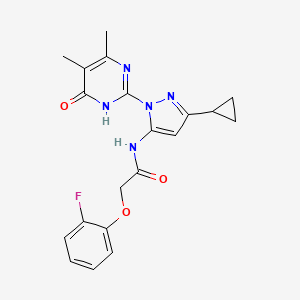
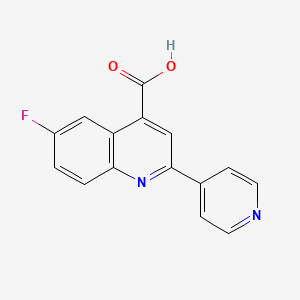
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2442988.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2442989.png)
![N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2442992.png)
![N,N-dimethyl-2-(3-(3-(trifluoromethyl)phenyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2442994.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2442995.png)
